molecular formula C8H9BO4 B152948 2-Formyl-4-methoxyphenylboronic acid CAS No. 139962-95-1

2-Formyl-4-methoxyphenylboronic acid

Cat. No.: B152948
CAS No.: 139962-95-1
M. Wt: 179.97 g/mol
InChI Key: ZSSNGMFKYFBOAG-UHFFFAOYSA-N
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Description

2-Formyl-4-methoxyphenylboronic acid is an organic compound with the molecular formula C8H9BO4. It is a derivative of phenylboronic acid, featuring a formyl group and a methoxy group attached to the phenyl ring.

Mechanism of Action

Target of Action

The primary targets of 2-Formyl-4-methoxyphenylboronic acid are unsaturated bonds, specifically alkenes . The compound is used in the Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

This compound interacts with its targets through a process known as protodeboronation . This involves the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . The compound is also used in the preparation of biologically and pharmacologically active molecules .

Biochemical Pathways

The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway is known for its mild and functional group tolerant reaction conditions, making it a preferred method for carbon-carbon bond formation . The compound is also involved in the hydromethylation sequence, which was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Pharmacokinetics

Boronic acids are generally known for their stability and reactivity, which can influence their absorption, distribution, metabolism, and excretion .

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds . This is particularly valuable in the synthesis of complex organic molecules. For instance, the compound has been used in the synthesis of 1H-indole-6-carboxamide .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the Suzuki-Miyaura cross-coupling reactions are generally environmentally benign . The compound’s stability and reactivity can also be affected by the presence of other reagents and catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Formyl-4-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, 4-methoxyphenylboronic acid is coupled with a formyl-containing aryl halide in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it suitable for various functional groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques. The scalability of this method makes it feasible for commercial production .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-methoxyphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-Formyl-4-methoxyphenylboronic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and versatility of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2-formyl-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSNGMFKYFBOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370255
Record name 2-Formyl-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139962-95-1
Record name 2-Formyl-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Formyl-4-methoxybenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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